1-Phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
The compound can be synthesized through various methods, which typically involve the reaction of substituted pyrazoles with appropriate alkylating agents. It is commercially available from chemical suppliers and is used in various research applications.
1-Phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride is classified as:
The synthesis of 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Catalysts may also be employed to facilitate certain steps.
The molecular formula for 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride is .
| Property | Value |
|---|---|
| Molecular Weight | 265.78 g/mol |
| IUPAC Name | 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride |
| InChI | InChI=1S/C14H19N3.ClH/c1-2... |
| InChI Key | PKUMKIGBIDKOLX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)C1=NNC(=C(C=C1)C2=CC=CC=C2)Cl |
1-Phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride can participate in various chemical reactions typical of amines and heterocycles:
These reactions are often utilized in further synthetic pathways to generate more complex compounds or derivatives with enhanced biological activity.
The mechanism of action for 1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors:
These interactions may lead to pharmacological effects such as anti-inflammatory or analgesic activities.
The compound is typically a white crystalline solid when in hydrochloride form, soluble in water due to its ionic nature.
Key chemical properties include:
1-Phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine; hydrochloride has several scientific uses:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2